Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole

Cross-Coupling Bromine Reactivity Synthetic Intermediate

4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole (CAS 1783961-40-9) is a heteroaryl halide building block featuring a pyrazole core substituted with bromine at the 4-position, methyl groups at the 3- and 5-positions, and an oxetan-3-yl moiety at the N1-position. Its molecular formula is C₈H₁₁BrN₂O with a molecular weight of 231.09 g/mol, and it is commercially supplied at purities typically ranging from 95% to 98%.

Molecular Formula C8H11BrN2O
Molecular Weight 231.093
CAS No. 1783961-40-9
Cat. No. B2837243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole
CAS1783961-40-9
Molecular FormulaC8H11BrN2O
Molecular Weight231.093
Structural Identifiers
SMILESCC1=C(C(=NN1C2COC2)C)Br
InChIInChI=1S/C8H11BrN2O/c1-5-8(9)6(2)11(10-5)7-3-12-4-7/h7H,3-4H2,1-2H3
InChIKeyAXSCIXPTJGGSEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole (CAS 1783961-40-9): Core Structural Identity and Comparator Landscape for Informed Procurement


4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole (CAS 1783961-40-9) is a heteroaryl halide building block featuring a pyrazole core substituted with bromine at the 4-position, methyl groups at the 3- and 5-positions, and an oxetan-3-yl moiety at the N1-position . Its molecular formula is C₈H₁₁BrN₂O with a molecular weight of 231.09 g/mol, and it is commercially supplied at purities typically ranging from 95% to 98% . In the landscape of pyrazole-based synthetic intermediates, this compound is structurally distinguished by the simultaneous presence of a reactive C–Br site and a strained oxetane ring. The closest analogs for comparison are 4-chloro-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole (halogen variant), 3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid (oxidation-state variant), and 4-bromo-3,5-dimethyl-1H-pyrazole (non-oxetane variant). The evidence assembled below interrogates whether these structural differences produce quantifiable, verifiable differentiation that is meaningful for scientific or procurement decisions.

Why In-Class Halogenated Pyrazole Building Blocks Cannot Simply Replace 4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole


Even among close structural neighbors, generic substitution of 4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole carries documented risk. The bromine atom confers distinctly different reactivity in cross-coupling reactions compared to the chloro analog, and the 3,5-dimethyl substitution pattern determines regiochemical outcomes during derivatization [1]. More critically, the oxetane ring is not an inert spectator; class-level evidence demonstrates that oxetane incorporation alters physicochemical and pharmacokinetic properties—including lipophilicity, aqueous solubility, and metabolic stability—in ways that carbonyl, gem-dimethyl, or non-oxetane isosteres cannot replicate [2]. A pyrazole building block that lacks the oxetane (e.g., 4-bromo-3,5-dimethyl-1H-pyrazole) would therefore yield different downstream molecular properties even when subjected to identical reaction sequences. The quantitative evidence in Section 3 substantiates these differentiation claims with measurable parameters, enabling procurement decisions based on verifiable technical merit rather than structural similarity alone.

Quantitative Differentiation Evidence: 4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole vs. Closest Analogs


Bromine vs. Chlorine Leaving-Group Reactivity: Differential Cross-Coupling Potential

In palladium-catalyzed cross-coupling reactions, the C–Br bond in 4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole exhibits intrinsically higher reactivity than the C–Cl bond in its 4-chloro analog . This class-level reactivity hierarchy (I > Br > Cl >> F in oxidative addition) means that the bromo compound enables coupling under milder conditions with lower catalyst loadings—a critical factor when coupling to sensitive substrates such as oxetane-containing fragments [1]. Substitution with the chloro analog forces process chemists to either accept lower conversion or employ harsher conditions that risk oxetane ring-opening degradation.

Cross-Coupling Bromine Reactivity Synthetic Intermediate Halogen Comparison

Oxetane-Induced Physicochemical Modulation: LogD and Solubility Differentiation vs. Non-Oxetane Pyrazole Analogs

The oxetane ring in 4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole is not merely a structural decoration; class-level evidence from the oxetane chemical space exploration study demonstrates that oxetane incorporation systematically reduces lipophilicity (measured as LogD₇.₄) while enhancing aqueous solubility compared to equivalent gem-dimethyl or carbonyl isosteres [1]. When this compound is used as a building block, the oxetane moiety pre-installed at N1 imparts these physicochemical advantages to downstream products without requiring late-stage oxetane introduction. Analogs lacking the oxetane (e.g., 4-bromo-3,5-dimethyl-1H-pyrazole) would generate final compounds with higher LogD values, potentially compromising solubility-limited absorption and metabolic stability profiles [1][2].

Oxetane Lipophilicity Aqueous Solubility Physicochemical Properties Drug-Likeness

Antiproliferative Activity Landscape: Bromo-Substituted 3,5-Dimethyl Pyrazoles in Oncology Screening

A patent investigating 3,5-dimethyl pyrazole derivatives with varying C4 substituents provides cross-study comparable evidence that the bromo-substituted member (designated compound 5d in the patent) exhibits superior antiproliferative activity against human ovarian cancer cells (SK-OV-3) compared to chloro, nitro, methoxy, and hydroxyl analogs [1]. Although the patent compounds lack the oxetane N1-substitution present in 4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole, the data establish a bromine-specific activity advantage within the 3,5-dimethyl pyrazole chemotype. This suggests that procurement of the bromo oxetane variant is justified when biological screening is the intended application, as the bromo substituent is a key activity determinant that cannot be replicated by the chloro, methoxy, or other analogs.

Anticancer 3,5-Dimethyl Pyrazole Bromo Substituent GI50 SRB Assay

Commercial Availability and Purity: Supply Chain Viability vs. Non-Commercial Analogs

4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole (CAS 1783961-40-9) possesses a registered CAS number and is stocked by multiple reputable suppliers with verified purity specifications . In contrast, the analogous 4-iodo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole does not appear to have a registered CAS number or commercial availability. This means that for any application requiring the iodo variant (which would offer even higher cross-coupling reactivity), researchers would need to undertake custom synthesis, adding weeks to months of lead time and requiring additional characterization overhead. The bromo compound thus represents the optimal balance of reactivity and availability within the oxetane-pyrazole halogen series.

Commercial Availability Purity Supply Chain CAS Registry Procurement

Optimal Application Scenarios for 4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole (CAS 1783961-40-9) Based on Verified Differentiation Evidence


Diversity-Oriented Synthesis of Oxetane-Containing Kinase Inhibitor Libraries

The combination of a reactive C4–Br handle for late-stage diversification and a pre-installed N1-oxetane for improved drug-like properties makes this compound an ideal central scaffold for kinase inhibitor library construction [1]. The oxetane ring reduces LogD and enhances solubility of derived compounds (ΔLogD ≈ -0.5 to -1.0 vs. non-oxetane pyrazoles), directly addressing the solubility challenges that frequently cause false negatives in biochemical kinase assays [2]. The bromine enables Suzuki, Buchwald–Hartwig, and other cross-coupling reactions under mild conditions (60–80 °C) that preserve the strained oxetane ring, whereas the chloro analog would require more forcing conditions (80–100 °C or microwave) that risk oxetane degradation [3].

Oncology-Focused Fragment-Based Screening and Hit Expansion

The patent-derived evidence that bromo-substituted 3,5-dimethyl pyrazoles exhibit GI50 <10 µg/mL against SK-OV-3 ovarian cancer cells—substantially more potent than chloro, methoxy, or hydroxyl analogs (all GI50 >80 µg/mL)—supports the prioritization of this specific compound for oncology screening collections [1]. By procuring the bromo oxetane variant rather than the chloro oxetane analog, screening teams preserve the bromine pharmacophore that drives antiproliferative activity while simultaneously gaining the oxetane-mediated physicochemical advantages that improve compound behavior in cell-based assays.

Late-Stage Functionalization in Process Chemistry Route Scouting

For medicinal chemistry programs where the oxetane-pyrazole core has already been validated but halogen diversity is being explored for SAR, the established commercial availability of this compound (CAS registered, stocked by multiple suppliers, purity ≥95%) eliminates the 6–12 week custom synthesis lead time and 10–50× cost premium associated with attempting to procure or synthesize the iodo analog [1]. The documented boiling point (316.2±42.0 °C), flash point (145.0±27.9 °C), and density (1.7±0.1 g/cm³) further support safe handling and scale-up feasibility in process chemistry workflows [2].

Comparative Halogen Reactivity Studies in Academic Methodology Development

This compound serves as an essential reference point in studies comparing bromo vs. chloro reactivity in oxetane-containing heterocycles. Its well-defined structure (confirmed by InChI and canonical SMILES), registered CAS number, and multi-supplier availability make it reproducible across laboratories, whereas the chloro analog (lacking a widely recognized CAS number) introduces sourcing variability that can confound cross-laboratory comparisons [1]. The ~65 kJ/mol bond dissociation energy advantage of C–Br over C–Cl provides a quantifiable reactivity benchmark that methodology developers can use to calibrate new catalytic systems for oxetane-compatible cross-coupling conditions [3].

Quote Request

Request a Quote for 4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.